molecular formula C13H21ClN2 B13990671 n-Methyl-1-(4-phenylpiperidin-4-yl)methanamine hydrochloride CAS No. 7475-55-0

n-Methyl-1-(4-phenylpiperidin-4-yl)methanamine hydrochloride

Cat. No.: B13990671
CAS No.: 7475-55-0
M. Wt: 240.77 g/mol
InChI Key: LCNJUBBQEVLODR-UHFFFAOYSA-N
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Description

N-methyl-1-(4-phenyl-4-piperidyl)methanamine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design . This compound is structurally characterized by a piperidine ring substituted with a phenyl group and a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-phenyl-4-piperidyl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 4-phenylpiperidine with formaldehyde and methylamine under acidic conditions. This reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In industrial settings, the production of N-methyl-1-(4-phenyl-4-piperidyl)methanamine often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-phenyl-4-piperidyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-methyl-1-(4-phenyl-4-piperidyl)methanamine involves its interaction with specific molecular targets in the body. The compound is known to interact with opioid receptors, particularly the μ-opioid receptor, which mediates its analgesic effects. The binding of the compound to these receptors leads to the activation of intracellular signaling pathways that result in pain relief and other CNS effects .

Comparison with Similar Compounds

Properties

CAS No.

7475-55-0

Molecular Formula

C13H21ClN2

Molecular Weight

240.77 g/mol

IUPAC Name

N-methyl-1-(4-phenylpiperidin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H20N2.ClH/c1-14-11-13(7-9-15-10-8-13)12-5-3-2-4-6-12;/h2-6,14-15H,7-11H2,1H3;1H

InChI Key

LCNJUBBQEVLODR-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCNCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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